

Triazoxide's Impact on Non-Target Soil Organisms: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Triazoxide**

Cat. No.: **B105211**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the effects of the fungicide **triazoxide** on non-target soil organisms. **Triazoxide**, a benzotriazine fungicide, is used for seed treatment to control specific fungal pathogens. While its efficacy against target fungi is established, its impact on the broader soil ecosystem, which is crucial for soil health and fertility, remains an area of limited public research. This document synthesizes available data on the effects of **triazoxide** on key non-target soil fauna, including earthworms, springtails (Collembola), and mites, as well as on soil microbial communities.

A thorough review of publicly available literature and regulatory databases reveals a significant lack of specific quantitative toxicity data for **triazoxide** concerning these vital soil organisms. The exact mode of action of **triazoxide** in non-target species is also reported as unclear. This guide presents the available qualitative information, details standardized experimental protocols for assessing the ecotoxicity of chemicals to soil invertebrates, and provides visualizations of experimental workflows. The absence of specific data underscores the need for further research to conduct a comprehensive environmental risk assessment of **triazoxide**'s impact on soil biodiversity and function.

Introduction

Triazoxide is a non-systemic fungicide belonging to the benzotriazine class of chemicals.^[1] It is primarily used as a seed treatment to control seed-borne diseases in crops like barley.^[2] While designed to be specific in its fungicidal action, the application of any pesticide raises concerns about its potential effects on non-target organisms that play essential roles in maintaining soil structure, nutrient cycling, and overall ecosystem health.

This guide focuses on the ecotoxicological effects of **triazoxide** on three major groups of soil invertebrates—earthworms, collembolans, and mites—and on the broader soil microbial community. These organisms are critical bioindicators of soil quality. A comprehensive understanding of a pesticide's impact on them is vital for sustainable agricultural practices.

Effects on Non-Target Soil Organisms

Earthworms (Oligochaeta)

Earthworms are vital for soil aeration, water infiltration, and the decomposition of organic matter. To date, no specific quantitative toxicity data (e.g., LC50 - lethal concentration for 50% of the population, or NOEC - no-observed-effect-concentration) for **triazoxide** on earthworm species such as *Eisenia fetida* have been identified in the public domain. Regulatory summaries from the European Food Safety Authority (EFSA) mention a chronic earthworm study, but the specific results are not detailed in the publicly accessible conclusions.^[3]

While data on other triazole fungicides show a range of effects on earthworms, from biochemical alterations to reproductive toxicity, these findings cannot be directly extrapolated to **triazoxide** due to differences in chemical structure and properties.^{[4][5]}

Springtails (Collembola)

Collembolans are microarthropods that play a crucial role in decomposition and nutrient cycling by feeding on fungi and bacteria. There is a lack of publicly available quantitative data on the acute or chronic toxicity of **triazoxide** to common test species like *Folsomia candida*. Collembola are known to be sensitive to a variety of pesticides, and effects on their reproduction are a key endpoint in ecotoxicological testing.^[6]

Mites (Acari)

Soil mites are a diverse group of arthropods with various feeding habits, contributing to decomposition and the regulation of microbial populations. No specific studies detailing the

effects of **triazoxide** on non-target soil mite populations were identified in the reviewed literature.

Soil Microorganisms

Soil microorganisms, including bacteria and fungi, are the primary drivers of nutrient cycling and organic matter decomposition. The Pesticide Properties Database (PPDB) indicates that for **triazoxide**, there is "No significant adverse effect" on nitrogen and carbon mineralization at a dose of 0.038 mg/kg of soil over 28 days.^[1] However, more detailed quantitative studies on the impact of **triazoxide** on microbial biomass, respiration, and enzyme activities are not readily available in the public literature. Studies on other triazole fungicides have shown dose-dependent effects on soil microbial communities and enzyme activities, with high concentrations generally leading to a decrease in microbial populations and enzymatic function.^{[3][7][8][9]}

Quantitative Data Summary

The following tables summarize the available quantitative data for **triazoxide**'s effects on non-target soil organisms. As noted, there is a significant lack of specific data for key invertebrate groups.

Table 1: Acute and Chronic Toxicity of **Triazoxide** to Soil Invertebrates

Organism	Species	Test Duration	Endpoint	Value (mg/kg soil)	Reference
Earthworms	<i>Eisenia fetida</i>	14 days	LC50	Data not available	-
<i>Eisenia fetida</i>	56 days	NOEC (reproduction)	Data not available	-	
Springtails	<i>Folsomia candida</i>	28 days	EC50 (reproduction)	Data not available	-
<i>Folsomia candida</i>	28 days	NOEC (reproduction)	Data not available	-	
Mites	(various soil species)	-	LC50 / EC50	Data not available	-

Table 2: Effects of **Triazoxide** on Soil Microbial Processes

Process	Endpoint	Test Duration	Concentration (mg/kg soil)	Effect	Reference
Nitrogen Mineralization	-	28 days	0.038	No significant adverse effect	[1]
Carbon Mineralization	-	28 days	0.038	No significant adverse effect	[1]
Microbial Biomass	-	-	-	Data not available	-
Soil Respiration	-	-	-	Data not available	-
Enzyme Activity	-	-	-	Data not available	-

Experimental Protocols

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) are used to assess the toxicity of chemicals to soil organisms. The following sections detail the methodologies for key experiments.

Earthworm Acute Toxicity Test (OECD 207)

- Objective: To determine the lethal concentration (LC50) of a test substance to earthworms over a 14-day exposure period.
- Test Organism: Eisenia fetida or Eisenia andrei (adults).
- Test System: Artificial soil composed of sphagnum peat, kaolin clay, and industrial sand.
- Methodology:

- The test substance is thoroughly mixed into the artificial soil at a range of concentrations.
- Ten adult earthworms are introduced into each test container holding the treated soil.
- Containers are maintained at $20 \pm 2^\circ\text{C}$ with continuous lighting to keep the worms in the soil.
- Mortality and sublethal effects (e.g., behavioral changes, weight loss) are assessed at 7 and 14 days.
- The LC50 is calculated using appropriate statistical methods (e.g., probit analysis).

Collembolan Reproduction Test in Soil (ISO 11267 / OECD 232)

- Objective: To assess the effect of a substance on the reproduction of collembolans over a 28-day period.
- Test Organism: *Folsomia candida* (juveniles, 10-12 days old).
- Test System: Artificial soil.
- Methodology:
 - The test substance is mixed into the artificial soil at various concentrations.
 - Ten juvenile collembolans are introduced into each test vessel containing the treated soil.
 - The vessels are incubated at $20 \pm 2^\circ\text{C}$ with a 16:8 hour light:dark cycle for 28 days. Food (e.g., dried yeast) is provided.
 - At the end of the test, the soil is processed to extract and count the number of surviving adults and the number of juveniles produced.
 - The EC50 (concentration causing a 50% reduction in reproduction) and the NOEC are determined.

Signaling Pathways and Mode of Action

The precise mode of action of **triazoxide** in target fungi is not fully elucidated, and even less is known about its potential interactions with cellular pathways in non-target soil organisms.[1] The Pesticide Properties Database states that the exact mode of action is "unclear".[1]

Triazole fungicides, as a class, are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by targeting the enzyme C14-demethylase.[10] However, since ergosterol is not a component of animal cell membranes, this specific pathway is not a direct target in soil invertebrates. The effects of triazoles on non-target organisms may be due to other, less specific interactions or the inhibition of other enzyme systems. For example, some triazoles have been shown to affect steroid biosynthesis and other metabolic processes in invertebrates.[9] Without specific research on **triazoxide**, any discussion of its impact on signaling pathways in soil organisms remains speculative.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a soil invertebrate toxicity test, based on OECD guidelines.

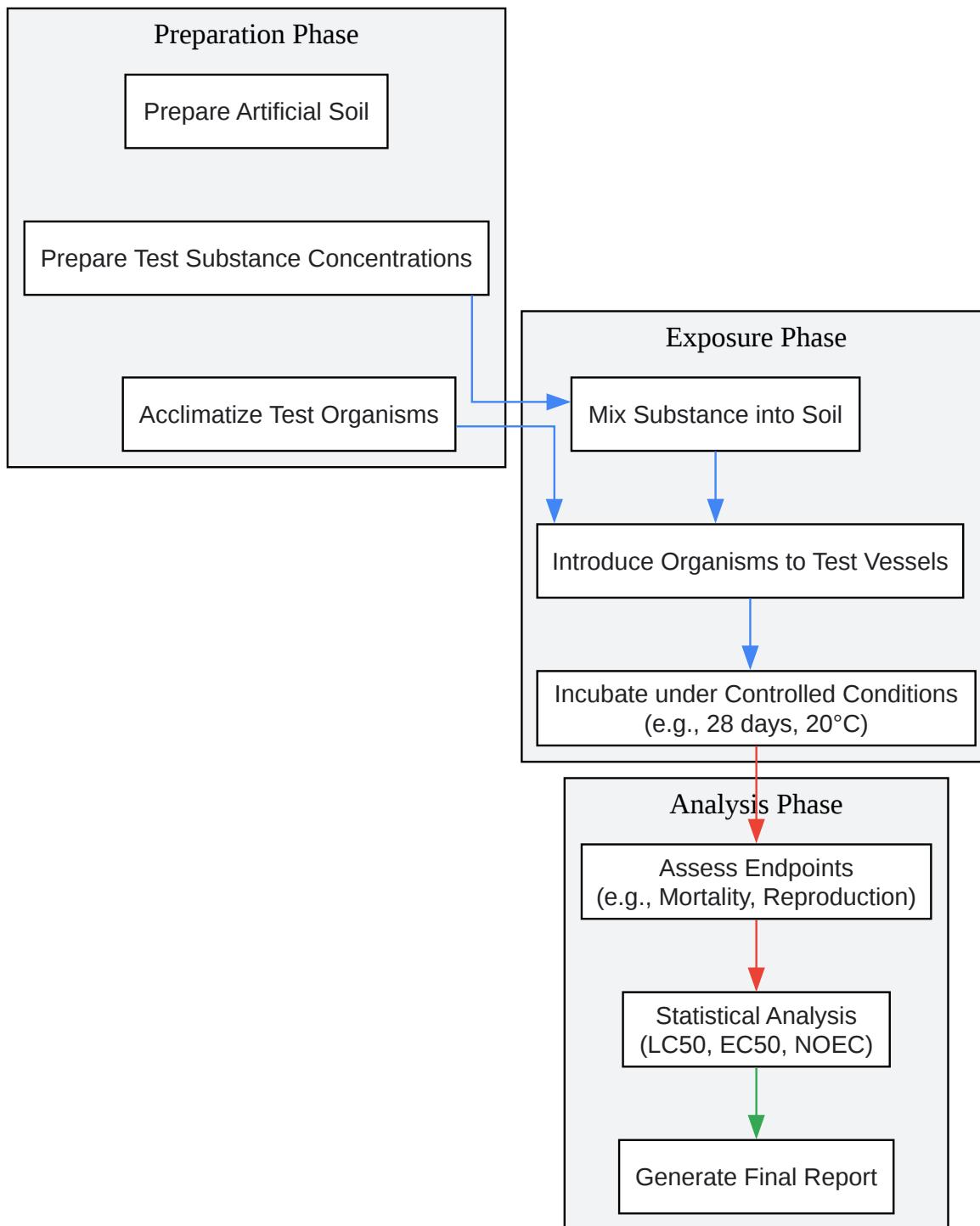
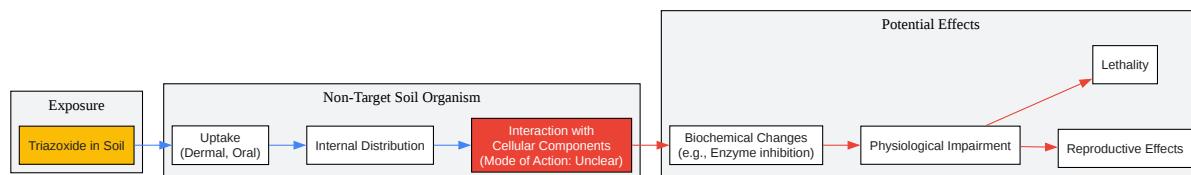


[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for a soil invertebrate toxicity test.

Conceptual Model of Non-Target Effects

This diagram provides a high-level conceptual model of how a pesticide like **triazoxide** might interact with and affect a non-target soil organism.

[Click to download full resolution via product page](#)

Figure 2: Conceptual model of **triazoxide**'s potential effects on a non-target soil organism.

Conclusion and Future Directions

The available public data on the ecotoxicological effects of **triazoxide** on key non-target soil organisms is remarkably limited. While it is reported to have no significant adverse effects on microbial nitrogen and carbon mineralization at a specific concentration, there is a clear absence of quantitative toxicity data for earthworms, collembolans, and mites. Furthermore, the mode of action in non-target species remains unelucidated.

This significant data gap hinders a comprehensive environmental risk assessment of **triazoxide**. To ensure the protection of soil biodiversity and the vital ecosystem services it provides, further research is imperative. Future studies should prioritize:

- Standardized Ecotoxicity Testing: Conducting acute and chronic toxicity tests on representative soil invertebrate species (*Eisenia fetida*, *Folsomia candida*, and a relevant mite species) following OECD or ISO guidelines to determine LC50, EC50, and NOEC values.

- Microbial Community Analysis: Investigating the effects of **triazoxide** on soil microbial biomass, diversity (using modern sequencing techniques), and a broader range of enzyme activities.
- Mode of Action Studies: Elucidating the biochemical and molecular mechanisms by which **triazoxide** may affect non-target invertebrates to better predict its sublethal effects and potential for long-term impacts.

Without such data, the full environmental footprint of **triazoxide** usage remains largely unknown, highlighting a critical area for future ecotoxicological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [efsa.onlinelibrary.wiley.com](https://onlinelibrary.wiley.com) [efsa.onlinelibrary.wiley.com]
- 2. [Triazoxide | C10H6ClN5O | CID 93422 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [Effect on enzymes and histopathology in earthworm \(*Eisenia foetida*\) induced by triazole fungicides - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 6. [Collembola are Among the Most Pesticide-Sensitive Soil Fauna Groups: A Meta-Analysis - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles) [pmc.ncbi.nlm.nih.gov]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [Influence of triazole pesticides on tillage soil microbial populations and metabolic changes - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [Triazoxide's Impact on Non-Target Soil Organisms: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b105211#triazoxide-effects-on-non-target-soil-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com